molecular formula C29H26ClN3O5S B11539499 N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11539499
M. Wt: 564.1 g/mol
InChI Key: MIPLPHIKEAOLQK-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, methoxy groups, and sulfonamide functionalities, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-[(2-chlorophenyl)methoxy]benzaldehyde with hydrazine to form the hydrazone intermediate.

    Coupling Reaction: The hydrazone intermediate is then coupled with N-(2-methoxyphenyl)benzenesulfonamide under appropriate conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes.

Medicine

The compound’s potential medicinal properties are of interest, particularly in the development of new therapeutic agents. Its sulfonamide group is known for its antibacterial activity, making it a candidate for antimicrobial research.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-({N’-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role in inhibiting bacterial growth or modulating enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methoxyphenyl)benzenesulfonamide: Shares the sulfonamide group but lacks the hydrazone and chlorophenyl functionalities.

    4-[(2-Chlorophenyl)methoxy]benzaldehyde: Contains the chlorophenyl and methoxy groups but lacks the sulfonamide and hydrazone functionalities.

Uniqueness

N-({N’-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H26ClN3O5S

Molecular Weight

564.1 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C29H26ClN3O5S/c1-37-28-14-8-7-13-27(28)33(39(35,36)25-10-3-2-4-11-25)20-29(34)32-31-19-22-15-17-24(18-16-22)38-21-23-9-5-6-12-26(23)30/h2-19H,20-21H2,1H3,(H,32,34)/b31-19+

InChI Key

MIPLPHIKEAOLQK-ZCTHSVRISA-N

Isomeric SMILES

COC1=CC=CC=C1N(CC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.